1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
Description
The compound 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- features a substituted indole scaffold with three key modifications:
- 6-Methoxy group: Enhances electron density and may influence antioxidant or receptor-binding properties.
- 3-((1H-Tetrazol-5-ylmethyl)thio) moiety: Introduces a sulfur-linked tetrazole group, which can act as a bioisostere for carboxylic acids or participate in metal coordination.
This structural complexity positions the compound as a candidate for diverse biological applications, including enzyme inhibition and anticancer activity.
Properties
CAS No. |
66354-98-1 |
|---|---|
Molecular Formula |
C17H15N5OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5OS/c1-23-12-7-8-13-14(9-12)18-16(11-5-3-2-4-6-11)17(13)24-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
LWINWUPFKQISOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is typically achieved via a multi-step organic synthesis involving:
- Preparation of the appropriately substituted indole intermediate.
- Synthesis of the 1H-tetrazol-5-ylmethyl thiol or related precursor.
- Coupling via thioether bond formation between the indole and the tetrazole moiety.
This approach requires careful control of reaction conditions such as temperature, solvent choice, catalysts, and purification steps to optimize yield and purity.
Synthesis of the Tetrazole Moiety
Tetrazoles are commonly synthesized by the [3+2] cycloaddition of azide ions to nitriles, a well-established method for 5-substituted 1H-tetrazoles. Recent advances include:
Microwave-assisted synthesis : This method significantly reduces reaction times (from hours to minutes) and improves yields (up to 99%) compared to conventional heating. For example, the reaction of nitriles with sodium azide in solvents like DMF under microwave irradiation at 100–130 °C is effective for tetrazole formation.
Catalyst-assisted protocols : Use of catalysts such as ZnBr$$_2$$, AcOH, bismuth chloride, or heterogeneous catalysts like Pd/Co nanoparticles enhances reaction efficiency and facilitates easy catalyst recovery.
Environmentally benign conditions : Some protocols employ water as a solvent and mild catalysts under microwave irradiation, yielding tetrazoles with good antibacterial and antifungal properties.
Functionalization of the Indole Core
Data Tables Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields quinones, while reduction of a nitro group results in an amine .
Scientific Research Applications
1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The tetrazole moiety may contribute to binding affinity and specificity, enhancing the compound’s biological effects .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Indole | 6-OMe, 2-Ph, 3-(tetrazolylmethylthio) | Potential kinase/COX-2 inhibition |
| 4-(1H-Tetrazol-5-yl)-1H-indole | Indole | C4-tetrazole | Metal coordination, anticancer |
| LM10 | Indole | 6-F, 3-vinyl-tetrazole | TDO inhibition |
| 5-(3-Indol-3-ylpropyl)-triazole | Triazole | Indole-propyl, 4-Ph | ALK/COX-2 inhibition |
Research Findings and Implications
- Electron-Donating Groups : The 6-methoxy group in the target compound may enhance antioxidant activity, as seen in analogous indole derivatives ().
- Tetrazole-Thio vs. Vinyl-Tetrazole : The thioether linkage offers greater metabolic stability than the vinyl group in LM10, making it more suitable for drug development .
Q & A
Q. Advanced
- Solvent selection : PEG-400 enables recyclability and reduces waste vs. DMF .
- Catalyst screening : Compare Bleaching Earth Clay with Amberlyst-15 for higher yields (>80%) .
- Flow chemistry : Continuous reactors minimize exothermic risks during thioether formation.
- Process analytics : In-line FTIR monitors reaction progress, reducing TLC dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
